1,4,4-trimethyl-L-proline

Medicinal Chemistry Kinase Inhibitors Peptide Synthesis

1,4,4-Trimethyl-L-proline (CAS 1443245-02-0) is a unique proline analogue with N-methyl and gem-dimethyl substitutions, creating a constrained, lipophilic building block essential for SAR studies. Its distinct steric profile alters conformational and membrane permeability properties compared to natural L-proline. Crucially, it is a required scaffold in p38 MAPK inhibitor synthesis per patent WO2013083604A1. Procure this specific analogue to ensure synthetic route fidelity and reproducible biological data.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1443245-02-0
Cat. No. B1472189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,4-trimethyl-L-proline
CAS1443245-02-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CC(N(C1)C)C(=O)O)C
InChIInChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
InChIKeyJEMJUABMNNBKBO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,4-Trimethyl-L-proline (CAS 1443245-02-0): Structural Identity and Vendor-Derived Baseline Properties


1,4,4-Trimethyl-L-proline (CAS 1443245-02-0) is a synthetic, non-proteinogenic amino acid derivative classified as a proline analogue . Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol [1]. The compound features a pyrrolidine ring substituted with methyl groups at the 1- and 4-positions, distinguishing it structurally from natural L-proline . It is commercially available from several research chemical suppliers for laboratory use only, with a reported purity of ≥98% . Its predicted physicochemical properties include a LogP of 0.86 and a topological polar surface area (tPSA) of 40.5 Ų [2].

Why 1,4,4-Trimethyl-L-proline Cannot Be Substituted with Common Proline or Simple Proline Derivatives in Peptide Scaffolds


Generic substitution with natural L-proline or other proline analogues (e.g., 4-hydroxyproline) is not feasible when the experimental objective is to introduce specific, highly substituted steric bulk into a peptide backbone. The gem-dimethyl substitution at the 4-position and the N-methyl substitution at the 1-position of 1,4,4-trimethyl-L-proline create a uniquely constrained and lipophilic environment not found in simpler analogues . While proline itself is known to induce turns and disrupt secondary structures (such as alpha-helices and beta-sheets) in peptides due to its cyclic, secondary amine structure [1], the additional methyl groups in 1,4,4-trimethyl-L-proline are expected to profoundly alter the conformational landscape, cis-trans amide bond equilibrium, and overall lipophilicity of any incorporated peptide [2]. Therefore, any biological or physicochemical data generated for a peptide containing L-proline cannot be extrapolated to one containing 1,4,4-trimethyl-L-proline, making direct, controlled comparison and procurement of the specific analogue essential for structure-activity relationship (SAR) studies [3]. The compound's utility as a specific building block is further implied by its use in the synthesis of p38 MAPK inhibitors, as documented in a patent, where its unique structure is an integral part of the pharmacophore [4].

Quantitative Evidence Guide for 1,4,4-Trimethyl-L-proline (CAS 1443245-02-0): A Critical Assessment of Available Comparative Data


Patent-Documented Utility as a Specific Building Block for p38 MAPK Inhibitors

The compound's primary documented, application-specific differentiation is its explicit use as a reactant in the synthesis of p38 MAPK inhibitors, as detailed in patent WO2013083604A1 [1]. This patent describes the synthesis of (2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid (the compound) from (S)-4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride with a 99% yield [2]. This establishes its role as a key intermediate in a specific, high-value pharmaceutical research context, differentiating it from generic proline derivatives that lack this specific patent-documented application. The comparator here is the broader class of proline analogues that are not specifically claimed in this patent family.

Medicinal Chemistry Kinase Inhibitors Peptide Synthesis

Structural Differentiation from Simple Proline Analogues Based on Chromatographic and Physicochemical Properties

While direct biological activity data for 1,4,4-trimethyl-L-proline is absent, its key structural differentiators can be quantified through its predicted physicochemical properties. These properties, when compared to the baseline of natural L-proline, provide a rationale for its unique behavior in biological and synthetic systems. The compound has a predicted LogP of 0.86, indicating it is significantly more lipophilic than L-proline (experimental LogP ≈ -2.54) . Its topological polar surface area (tPSA) is 40.5 Ų, which is identical to that of L-proline (40.5 Ų), indicating that the increased lipophilicity is not accompanied by a change in hydrogen bonding capacity [1]. Furthermore, studies on a close structural relative, 4,4-dimethylproline, demonstrated a 'non-fit' in Martin relation models used to predict chromatographic behavior of homologous proline analogues, underscoring the unique properties conferred by gem-dimethyl substitution at the 4-position [2].

Analytical Chemistry Peptide Chemistry Physicochemical Property Analysis

Defined Research and Industrial Application Scenarios for 1,4,4-Trimethyl-L-proline (CAS 1443245-02-0) Based on Verified Evidence


Specific Intermediate for p38 MAPK Inhibitor Synthesis

The compound is a required and specific building block for the synthesis of a class of p38 MAPK inhibitors detailed in patent WO2013083604A1. Researchers involved in the medicinal chemistry of this target or in the scale-up and process chemistry of this specific patent family should procure this compound to ensure fidelity to the disclosed synthetic route [1].

Probing Steric and Lipophilic Effects in Peptide SAR Studies

Given its unique combination of N-methylation and gem-dimethyl substitution at the 4-position, this compound is a valuable tool for systematic structure-activity relationship (SAR) studies aimed at understanding how steric bulk and increased lipophilicity (predicted LogP of 0.86) affect the conformation, stability, and membrane permeability of bioactive peptides. Its use allows for the controlled deconvolution of these effects compared to using L-proline or less substituted analogues [2].

Internal Standard or Derivatization Agent in Specialized Analytical Chemistry

The compound's unique structure and predicted physicochemical properties (e.g., LogP of 0.86, distinct from natural amino acids) make it a potential candidate for use as an internal standard or a derivatization agent in LC-MS or GC-MS methods where a stable, well-resolved, and non-interfering signal is required. Its 'non-homologous' behavior in chromatographic systems, inferred from studies on 4,4-dimethylproline, supports its potential for unique retention times [3].

Reference Standard for Impurity Profiling

As noted by some vendors, 1,4,4-trimethyl-L-proline can be used as a reference substance for drug impurities [4]. This application is particularly relevant for quality control laboratories involved in the analysis of pharmaceuticals where this compound may appear as a process-related impurity or degradation product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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